N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Brand Name: Vulcanchem
CAS No.: 476440-24-1
VCID: VC4159991
InChI: InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-6-4-5-7-20(19)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29)
SMILES: CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4
Molecular Formula: C24H32N4O2S
Molecular Weight: 440.61

N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide

CAS No.: 476440-24-1

Cat. No.: VC4159991

Molecular Formula: C24H32N4O2S

Molecular Weight: 440.61

* For research use only. Not for human or veterinary use.

N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide - 476440-24-1

Specification

CAS No. 476440-24-1
Molecular Formula C24H32N4O2S
Molecular Weight 440.61
IUPAC Name N-[[4-(2-methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide
Standard InChI InChI=1S/C24H32N4O2S/c1-15(2)31-23-27-26-21(28(23)19-6-4-5-7-20(19)30-3)14-25-22(29)24-11-16-8-17(12-24)10-18(9-16)13-24/h4-7,15-18H,8-14H2,1-3H3,(H,25,29)
Standard InChI Key LSWXHTYLCQARFU-UHFFFAOYSA-N
SMILES CC(C)SC1=NN=C(N1C2=CC=CC=C2OC)CNC(=O)C34CC5CC(C3)CC(C5)C4

Introduction

N-[[4-(2-Methoxyphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide is a complex organic compound that integrates structural motifs from adamantane and the 1,2,4-triazole family. The compound is of interest in medicinal chemistry due to its potential pharmacological activities, particularly in antimicrobial and anti-inflammatory domains.

Synthesis Pathway

The synthesis of this compound typically involves:

  • Formation of the Triazole Core: The 1,2,4-triazole ring is synthesized through cyclization reactions involving hydrazine derivatives and carbon disulfide.

  • Functionalization with Adamantane: Adamantane derivatives are introduced via Mannich-type reactions or amidation.

  • Introduction of the Methoxyphenyl Group: This step involves electrophilic substitution to attach the aromatic methoxyphenyl group to the triazole ring.

  • Sulfur Substitution: The incorporation of sulfur at the triazole's fifth position is achieved using thiol reagents.

Biological Activities

The compound's structure suggests potential for diverse biological activities:

  • Antimicrobial Activity:

    • Triazole derivatives are known for their antifungal and antibacterial properties.

    • The adamantane moiety enhances lipophilicity, aiding membrane penetration.

  • Anti-inflammatory Effects:

    • Sulfur-containing triazoles exhibit inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX).

  • Potential Antiviral Properties:

    • Adamantane derivatives have been explored as antiviral agents, particularly against influenza viruses.

Research Applications

The compound is under investigation for:

  • Development of novel antimicrobial agents targeting resistant bacterial strains.

  • Anti-inflammatory drug design focusing on sulfur-containing heterocycles.

  • Structural optimization for antiviral therapies.

Future Directions

Further studies are needed to evaluate:

  • Detailed mechanism of action for antimicrobial and anti-inflammatory effects.

  • Toxicological assessments in vivo.

  • Optimization of synthesis for industrial scalability.

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